![molecular formula C24H16 B079420 5,12-Dihydro-5,12-[1,2]benzenonaphthacene CAS No. 13395-89-6](/img/structure/B79420.png)
5,12-Dihydro-5,12-[1,2]benzenonaphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dihydro-5,12-[1,2]benzenonaphthacene is a polycyclic aromatic hydrocarbon that belongs to the class of iptycenes. It is characterized by its unique three-dimensional structure, which consists of three benzene rings fused to a central triptycene core. This compound is known for its rigidity and high thermal stability, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between anthracene and benzoquinone. This reaction forms a triptycene intermediate, which can then be further functionalized to produce benzotriptycene . Another method involves the reaction of anthracene with aryne intermediates, such as those derived from 1-nitronaphthalene or 9-bromophenanthrene .
Industrial Production Methods: While specific industrial production methods for benzotriptycene are not widely documented, the synthesis typically involves the same fundamental reactions used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the benzene rings and the triptycene core.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction of benzotriptycene can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in functionalized benzotriptycene derivatives.
Aplicaciones Científicas De Investigación
5,12-Dihydro-5,12-[1,2]benzenonaphthacene has a wide range of scientific research applications due to its unique structural properties:
Biology: this compound derivatives are studied for their potential use in drug delivery systems and as molecular probes.
Medicine: Research is ongoing to explore the potential of benzotriptycene-based compounds in therapeutic applications, such as anticancer agents.
Mecanismo De Acción
The mechanism by which benzotriptycene exerts its effects is primarily related to its structural rigidity and high thermal stability. These properties allow it to interact with various molecular targets and pathways. For example, in gas separation applications, benzotriptycene-based polymers act as molecular sieves, selectively allowing certain gases to pass through while blocking others .
Comparación Con Compuestos Similares
Triptycene: A closely related compound with a similar three-dimensional structure but without the benzene ring substitutions.
Methanopentacene: Another polycyclic aromatic hydrocarbon with a rigid structure, used in similar applications as benzotriptycene.
Uniqueness: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene stands out due to its enhanced rigidity and thermal stability compared to other similar compounds. These properties make it particularly suitable for applications requiring high-performance materials, such as advanced polymers for gas separation .
Propiedades
Número CAS |
13395-89-6 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
Clave InChI |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




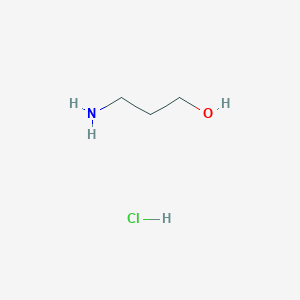


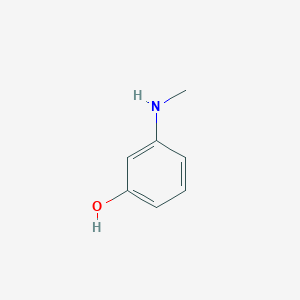
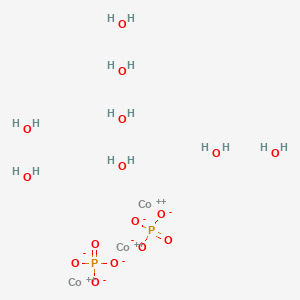
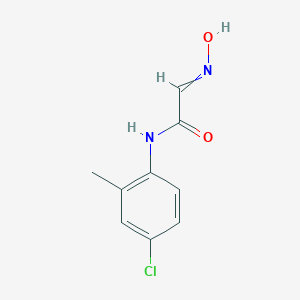
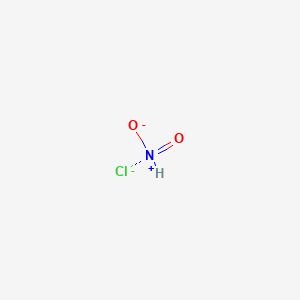
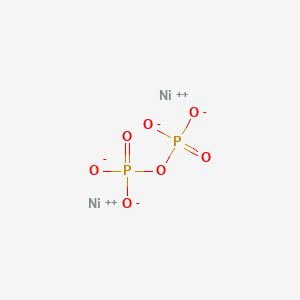
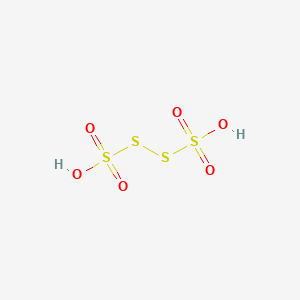
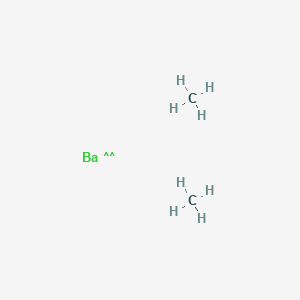
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)

